[4-(2-Methylpropyl)phenyl](thiophen-2-yl)methanone
Overview
Description
4-(2-Methylpropyl)phenylmethanone is an organic compound with the molecular formula C15H16OS and a molecular weight of 244.36 g/mol . It is also known by its IUPAC name, (4-isobutylphenyl)(2-thienyl)methanone . This compound is characterized by the presence of a phenyl ring substituted with an isobutyl group and a thiophene ring attached to a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 4-isobutylbenzene and thiophene-2-carbonyl chloride.
Reaction Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.
Procedure: The thiophene-2-carbonyl chloride is added dropwise to a solution of 4-isobutylbenzene and aluminum chloride in dichloromethane. The mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 4-(2-Methylpropyl)phenylmethanone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors with precise temperature and pressure controls.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing industrial-scale purification techniques such as distillation, crystallization, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings, introducing various substituents like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst like FeCl3.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
4-(2-Methylpropyl)phenylmethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors involved in biological processes.
Pathways: Modulating signaling pathways that regulate cellular functions such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylpropyl)phenylmethanone: Similar structure but with a phenyl ring instead of a thiophene ring.
4-(2-Methylpropyl)phenylmethanone: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
Thiophene Ring: The presence of a thiophene ring in 4-(2-Methylpropyl)phenylmethanone imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Isobutyl Group: The isobutyl group on the phenyl ring enhances the compound’s lipophilicity, affecting its solubility and bioavailability.
Properties
IUPAC Name |
[4-(2-methylpropyl)phenyl]-thiophen-2-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16OS/c1-11(2)10-12-5-7-13(8-6-12)15(16)14-4-3-9-17-14/h3-9,11H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWFWPJFTJDYID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701250968 | |
Record name | [4-(2-Methylpropyl)phenyl]-2-thienylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701250968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863669-60-7 | |
Record name | [4-(2-Methylpropyl)phenyl]-2-thienylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863669-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(2-Methylpropyl)phenyl]-2-thienylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701250968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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